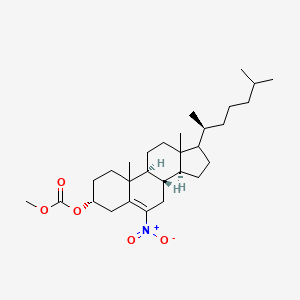![molecular formula C21H17N3O2S B11969839 N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide: is a complex organic compound with the molecular formula C21H17N3O2S and a molecular weight of 375.453 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide typically involves the following steps :
Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Substitution Reaction: The 4-position of the thienopyrimidine ring is substituted with a 4-methylphenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The resulting compound is then coupled with 3-hydroxyphenylacetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thienopyrimidinring, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure eingehen.
Reduktion: Reduktionsreaktionen können an den Nitrogruppen (falls vorhanden) unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen, wie Nitrierung oder Halogenierung, unter Verwendung von Reagenzien wie Salpetersäure oder Brom eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure, Essigsäure als Lösungsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol als Lösungsmittel.
Substitution: Salpetersäure, Brom, Schwefelsäure als Katalysator.
Hauptprodukte:
Oxidation: Bildung von Sulfoxiden oder Sulfonen.
Reduktion: Bildung von Aminen aus Nitrogruppen.
Substitution: Bildung von Nitro- oder halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
N-(3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung :
Chemie: Wird als Baustein bei der Synthese komplexerer Thienopyrimidinderivate verwendet.
Biologie: Wird auf sein Potenzial als Kinaseinhibitor untersucht, insbesondere zur Zielsetzung der Proteinkinase CK2.
Medizin: Wird auf seine entzündungshemmenden, analgetischen und krebshemmenden Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von N-(3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen . Es ist bekannt, dass es die Proteinkinase CK2 hemmt, ein Schlüsselenzym, das an verschiedenen zellulären Prozessen beteiligt ist, wie z. B. Zellproliferation und Apoptose. Die Verbindung bindet an die ATP-Bindungsstelle von CK2 und verhindert so dessen Aktivität, was zu nachgeschalteten Auswirkungen auf zelluläre Signalwege führt.
Wirkmechanismus
The mechanism of action of N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets . It is known to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell proliferation and apoptosis. The compound binds to the ATP-binding site of CK2, thereby preventing its activity and leading to downstream effects on cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 3-{[5-(4-Ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propansäure
- 3-{[5-(4-Chlorphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenolhydrochlorid
Vergleich:
- N-(3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.
- Das Vorhandensein der 4-Methylphenylgruppe erhöht seine Bindungsaffinität zur Proteinkinase CK2 im Vergleich zu anderen Derivaten mit unterschiedlichen Substituenten .
Eigenschaften
Molekularformel |
C21H17N3O2S |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N-[3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-8-15(9-7-13)18-11-27-21-19(18)20(22-12-23-21)26-17-5-3-4-16(10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25) |
InChI-Schlüssel |
HMZZFOVSCIUKIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dodecylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969759.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11969786.png)
![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)
![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)

![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
